3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
“3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H14ClF2NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocyclic compound . The compound also contains a difluorobenzyl group attached to the pyrrolidine ring via an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride” are not explicitly mentioned in the search results. The compound has a molecular weight of 249.69 .Scientific Research Applications
Anti-inflammatory Activities
A series of pyrrolidine derivatives, including those structurally related to 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing anti-inflammatory effects comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Synthesis and Structural Analysis
Research has been conducted on the synthesis of optically pure pyrrolidine derivatives, involving the use of 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine or related compounds. These studies focus on creating stereochemically controlled pyrrolidine structures for potential applications in various fields, such as medicinal chemistry (Ruano, Alemán, & Cid, 2006).
Bioactivity of Pyrrolidine Derivatives
A series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against certain plant species, indicating potential applications in agriculture or bioactive material research. These studies contribute to understanding the biological activities of pyrrolidine compounds (Zheng et al., 2011).
Future Directions
Pyrrolidine derivatives, including “3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride”, have potential for further exploration in drug discovery due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEJNYSLJCWKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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